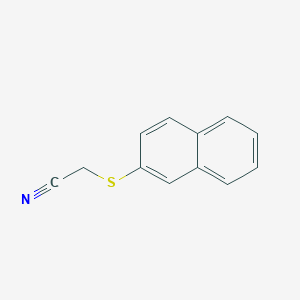

2-Naphthylthioacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

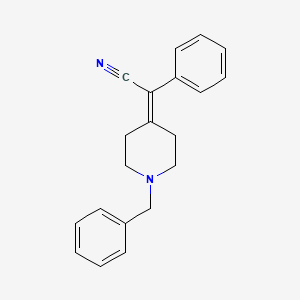

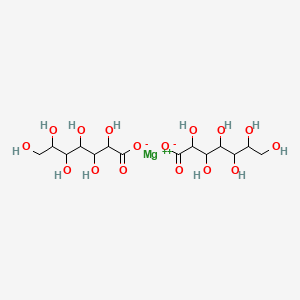

2-Naphthylthioacetonitrile is a chemical compound with the formula C12H9NS and a molecular weight of 199.272 . It is also known by its IUPAC name, which is the same .

Molecular Structure Analysis

The molecular structure of 2-Naphthylthioacetonitrile can be represented by the InChI string:InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 .

Aplicaciones Científicas De Investigación

Silica Supported Perchloric Acid as a Catalyst

2-Naphthylthioacetonitrile was used in the synthesis of amidoalkyl naphthols. This synthesis involved a one-pot condensation of 2-naphthol, aromatic aldehydes, and acetonitrile or acetamide, utilizing silica supported perchloric acid under various conditions. The resulting 1-amidomethyl-2-naphthols are important for creating 'drug-like' 1-aminomethyl-2-naphthol derivatives after amide hydrolysis (Shaterian, Yarahmadi, & Ghashang, 2008).

Synthesis of New Naphthoquinone Derivatives

A series of 2-amino-3-(2-oxothiazol-methyl)-substituted-1,4-naphthoquinone compounds were synthesized using 2-aminothiazole, 2-hydroxy-1-4-naphthoquinone, and aromatic aldehydes. This process, facilitated by nano-SiO2 as a catalyst, highlights the use of silica-based materials for developing environmentally friendly methods for preparing potential biologically active molecular scaffolds (Vasheghani Farahani, Bayat, & Nasri, 2019).

Optical and Photophysical Applications

Chemosensor for Fe2+ Ion Detection and Bio-Imaging

A naphthoquinone-based chemosensor was synthesized for the selective detection of Fe2+ ions. It demonstrated "turn-on" fluorescence responses and allowed for naked-eye detection of Fe2+ over various metal ions. The chemosensor's operation, supported by various analytical techniques, marked its efficiency as a biomarker for Fe2+ in live cells and zebrafish (Ravichandiran et al., 2019).

Synthesis of Organotin Compounds for Organic Light Emitting Diodes (OLEDs)

Organotin compounds derived from Schiff bases were synthesized, displaying promising photophysical properties for applications in OLEDs. The compounds showed intrinsic electroluminescence properties, highlighting their potential for use in electronic devices (García-López et al., 2014).

Analytical and Sensing Applications

NMR and Pattern Recognition Studies

A novel metabonomic approach was presented using alpha-naphthylisothiocyanate as a model hepatotoxicant. This integrative approach, utilizing NMR and pattern recognition, highlighted the time-related metabolic effects on liver, urine, and plasma, providing insights into toxic effects of drugs in experimental animals (Waters et al., 2001).

Propiedades

IUPAC Name |

2-naphthalen-2-ylsulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMHSJMACRLMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277521 |

Source

|

| Record name | 2-Naphthylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthylthioacetonitrile | |

CAS RN |

5324-69-6 |

Source

|

| Record name | NSC2719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)